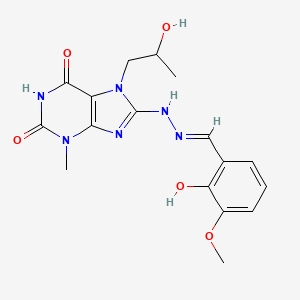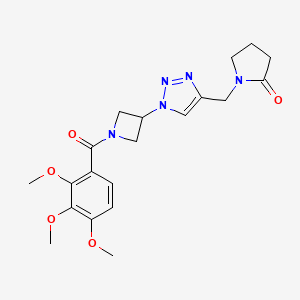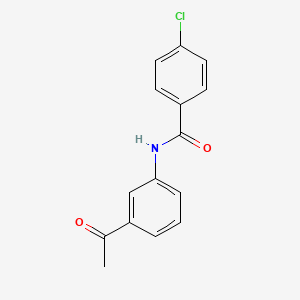
3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine, also known as FPyS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyridazine derivative that has been synthesized using various methods, and it has been found to exhibit promising biological activities, making it a potential candidate for drug development.
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of sulfonamido moieties, including compounds related to the "3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine" structure, have been synthesized and tested for their antimicrobial properties. For example, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have shown some antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Ammar et al., 2004).
Neuroleptic Properties
Compounds structurally related to "this compound" have demonstrated potential in neuroleptic applications. For instance, a series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with piperazinyl, tetrahydropyridyl, and piperidinyl showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Notably, some piperidyl substituted indoles were found to be noncataleptogenic, suggesting their utility in developing atypical neuroleptic medications with profiles similar to clozapine (Perregaard et al., 1992).
Synthesis of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored, aiming at developing antibacterial agents. These efforts include the reaction of specific precursors with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, as well as pyrazole and oxazole derivatives. Some of these synthesized compounds were found to have high antibacterial activities, showcasing the chemical versatility and potential pharmacological applications of these molecules (Azab et al., 2013).
特性
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-12-5-7-14(8-6-12)23(20,21)19-10-2-3-13(11-19)22-15-4-1-9-17-18-15/h1,4-9,13H,2-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPYLAASCSNHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2427631.png)
![1-(3-chloro-4-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2427632.png)



![Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2427640.png)


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2427647.png)

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B2427649.png)

![tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2427653.png)
![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2427654.png)